Cas no 51072-64-1 (2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride)
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
- 2-bromo-4,5-dimethoxybenzenesulfonyl chloride
- 2-Bromo-4,5-dimethoxy-benzenesulfonyl chloride
- 2-Brom-4,5-dimethoxybenzolsulfochlorid
- 2-Brom-4,5-dimethoxy-benzolsulfonylchlorid
- 4-Bromveratrol-5-sulfonylchlorid
- EN300-13506
- DB-071296
- A1-00209
- 2-bromo-4.5-dimethoxybenzenesulfonyl chloride
- AKOS000118491
- UGBLMSQDINTCMI-UHFFFAOYSA-N
- Z90664461
- CS-0233634
- MFCD06655898
- SCHEMBL5835283
- 51072-64-1
- G42965
- DTXSID30407104
- 2-bromo-4,5-dimethoxybenzene-1-sulfonylchloride
- BCA07264
-
- MDL: MFCD06655898
- Inchi: 1S/C8H8BrClO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3
- InChI Key: UGBLMSQDINTCMI-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1S(=O)(=O)Cl)OC)OC
Computed Properties
- Exact Mass: 313.90200
- Monoisotopic Mass: 313.90152g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 61Ų
Experimental Properties
- Density: 1.658
- Boiling Point: 391.3°C at 760 mmHg
- Flash Point: 190.5°C
- Refractive Index: 1.552
- PSA: 60.98000
- LogP: 3.47460
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019086839-1g |
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride |
51072-64-1 | 95% | 1g |
$324.72 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304304-50mg |
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride |
51072-64-1 | 95+% | 50mg |
¥2012.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304304-100mg |
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride |
51072-64-1 | 95+% | 100mg |
¥3013.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304304-250mg |
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride |
51072-64-1 | 95+% | 250mg |
¥4277.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304304-500mg |
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride |
51072-64-1 | 95+% | 500mg |
¥9234.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304304-1g |
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride |
51072-64-1 | 95+% | 1g |
¥12333.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304304-2.5g |
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride |
51072-64-1 | 95+% | 2.5g |
¥19310.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304304-5g |
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride |
51072-64-1 | 95+% | 5g |
¥28555.00 | 2024-05-11 | |
| Enamine | EN300-13506-0.05g |
2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride |
51072-64-1 | 95.0% | 0.05g |
$65.0 | 2025-03-21 | |
| Enamine | EN300-13506-0.1g |
2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride |
51072-64-1 | 95.0% | 0.1g |
$96.0 | 2025-03-21 |
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride Suppliers
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
Comprehensive Overview of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (CAS No. 51072-64-1)
2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride (CAS No. 51072-64-1) is a specialized organic compound widely utilized in synthetic chemistry and pharmaceutical research. This sulfonyl chloride derivative, featuring bromine and dimethoxy substituents, is valued for its reactivity and versatility in constructing complex molecular frameworks. Its unique structural properties make it a key intermediate in the synthesis of bioactive molecules, agrochemicals, and advanced materials.
The compound's molecular formula, C8H8BrClO4S, highlights its functional diversity, combining halogen and sulfonyl groups with aromatic methoxy moieties. Researchers frequently employ 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride in nucleophilic substitution reactions, where the sulfonyl chloride group acts as a leaving group, enabling the formation of sulfonamides or sulfonate esters. This reactivity aligns with current trends in green chemistry, as it facilitates atom-efficient transformations with minimal byproducts.
In the context of drug discovery, this compound has gained attention for its role in designing targeted therapeutics. Its bromine atom allows for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), a feature highly relevant to modern precision medicine approaches. Recent publications have explored its use in creating kinase inhibitors and GPCR modulators, addressing growing interest in personalized treatment strategies.
The analytical characterization of 51072-64-1 typically involves advanced techniques such as NMR spectroscopy (showing distinct aromatic proton signals at δ 7.2–7.8 ppm) and mass spectrometry (with characteristic isotopic patterns from bromine). These methods are crucial for quality control, particularly given the compound's sensitivity to moisture—a common concern among researchers searching for "stable sulfonyl chloride storage" solutions.
Industrial applications leverage this chemical's properties for developing high-performance polymers with enhanced thermal stability. The dimethoxy groups contribute to electron-rich aromatic systems, making it valuable in creating conductive materials for organic electronics—a hot topic in renewable energy research. This aligns with frequent searches for "sulfonyl chloride in material science" and "halogenated aromatics for OLEDs."
From a safety perspective, proper handling requires anhydrous conditions and inert atmospheres, reflecting broader industry concerns about reaction safety protocols. While not classified as hazardous under standard regulations, its reactivity profile warrants precautions that resonate with laboratory professionals searching for "best practices for sulfonyl chloride handling."
The synthesis of 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride typically proceeds through bromination of dimethoxybenzene followed by chlorosulfonation—a process attracting interest in "regioselective aromatic substitutions" discussions. Recent methodological improvements have focused on catalytic bromination techniques to reduce waste, addressing sustainability concerns in chemical manufacturing.
In analytical chemistry, derivatives of this compound serve as chromatographic standards and mass spec calibrants, particularly in studies of electron-deficient aromatic systems. This application answers frequent queries about "reference compounds for HPLC method development" in pharmaceutical quality control forums.
The future research trajectory for CAS 51072-64-1 appears promising, with emerging applications in bioconjugation chemistry for antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These cutting-edge therapeutic modalities have driven increased interest in functionalized aromatic building blocks, positioning this compound as a valuable tool for next-generation drug development.
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